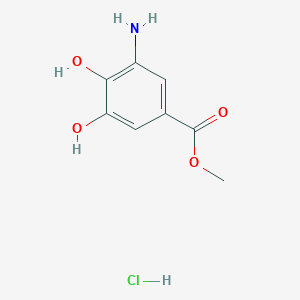
Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride is a chemical compound with significant interest in various scientific fields It is a derivative of benzoic acid, characterized by the presence of amino and hydroxyl groups on the benzene ring, along with a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride typically involves the esterification of 3,4,5-trihydroxybenzoic acid with methanol in the presence of sulfuric acid. This reaction produces 3,4,5-trihydroxybenzoic acid methyl ester, which is then subjected to methylation using dimethyl sulfate to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydroxyl derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
科学研究应用
Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling.
相似化合物的比较
Similar Compounds
Methyl 3-amino-4-hydroxybenzoate: Similar structure but lacks one hydroxyl group.
Benzoic acid, 3-amino-, methyl ester: Similar but lacks the hydroxyl groups at positions 4 and 5
Uniqueness
Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride is unique due to the presence of both amino and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with biological targets or chemical reactivity.
属性
分子式 |
C8H10ClNO4 |
|---|---|
分子量 |
219.62 g/mol |
IUPAC 名称 |
methyl 3-amino-4,5-dihydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C8H9NO4.ClH/c1-13-8(12)4-2-5(9)7(11)6(10)3-4;/h2-3,10-11H,9H2,1H3;1H |
InChI 键 |
IYKQJKYQHIMHNI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C(=C1)O)O)N.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














